Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate typically involves the condensation of 2,5-dimethylpyrrole with phenylacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in toluene, followed by esterification with methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structure. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the phenyl group, leading to different chemical and biological properties.
Phenylpyrrole derivatives: Similar structure but with variations in the substituents on the pyrrole ring.
Uniqueness
Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical reactivity and potential biological activities compared to other pyrrole derivatives .
Properties
IUPAC Name |
methyl 2,5-dimethyl-1-phenylpyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-9-13(14(16)17-3)11(2)15(10)12-7-5-4-6-8-12/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHGSIQHALOUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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